Bis(morpholin-4-ylmethyl)phosphinic acid

Description

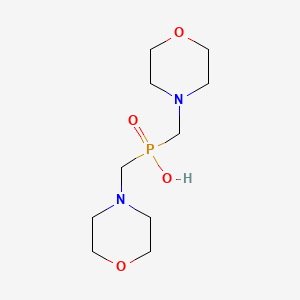

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N2O4P |

|---|---|

Molecular Weight |

264.26 g/mol |

IUPAC Name |

bis(morpholin-4-ylmethyl)phosphinic acid |

InChI |

InChI=1S/C10H21N2O4P/c13-17(14,9-11-1-5-15-6-2-11)10-12-3-7-16-8-4-12/h1-10H2,(H,13,14) |

InChI Key |

ABVDMDORQNGCFO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CP(=O)(CN2CCOCC2)O |

Origin of Product |

United States |

Synthetic Methodologies for Bis Morpholin 4 Ylmethyl Phosphinic Acid and Its Analogues

Direct Synthetic Approaches to Bis(morpholin-4-ylmethyl)phosphinic Acid

Direct synthetic routes to this compound are not extensively detailed in readily available scientific literature. However, based on established principles of organophosphorus chemistry, the most probable and direct method for its synthesis is the phospha-Mannich reaction. This one-pot, three-component condensation reaction would involve morpholine (B109124), formaldehyde (B43269), and hypophosphorous acid (H₃PO₂). tandfonline.comresearchgate.net

In this proposed synthesis, hypophosphorous acid acts as the phosphorus nucleophile. The reaction proceeds through the in situ formation of an iminium ion from morpholine and formaldehyde. The trivalent tautomer of hypophosphorous acid, phosphonous acid [HP(OH)₂], then attacks the iminium ion. tandfonline.com A second Mannich-type condensation on the other P-H bond of the resulting (morpholin-4-ylmethyl)phosphinic acid intermediate would lead to the formation of the target compound, this compound.

The reaction conditions, such as solvent, temperature, and stoichiometry of the reactants, would need to be carefully optimized to favor the formation of the bis-substituted product over the mono-substituted one and to minimize the formation of by-products. rsc.org

Mannich-Type Reactions in the Synthesis of Phosphinic Acids Containing Amine Derivatives

The phospha-Mannich reaction is a cornerstone in the synthesis of α-aminoalkylphosphinic acids and their derivatives. researchgate.netresearchgate.net This reaction involves the condensation of a P-H containing compound, an amine, and an aldehyde or ketone. tandfonline.com For the synthesis of compounds like this compound, secondary amines such as morpholine are used in conjunction with formaldehyde and a suitable phosphorus source. tandfonline.com

Hypophosphorous acid (H₃PO₂) is a frequently employed phosphorus precursor in these reactions. tandfonline.com Its ability to undergo double addition allows for the synthesis of bis(α-aminoalkyl)phosphinic acids. tandfonline.com The reaction mechanism is complex and can be influenced by several factors, including the basicity of the amine. rsc.org Amines with higher basicity (pKa > 7-8) have been shown to favor the formation of the desired aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products when reacted with H₃PO₂ and formaldehyde in wet acetic acid. rsc.org

The phospha-Mannich reaction is not limited to hypophosphorous acid. Other phosphorus-containing compounds with a P-H bond, such as secondary phosphine (B1218219) oxides (R₂P(O)H), can also participate in these reactions to yield (α-aminoalkyl)phosphine oxides. researchgate.net

| Reactant 1 | Reactant 2 | Phosphorus Source | Product Type | Reference |

| Secondary Amine | Formaldehyde | Hypophosphorous Acid | bis(α-aminoalkyl)phosphinic acid | tandfonline.com |

| Primary Amine | Aldehyde | Hypophosphorous Acid | Amino-bis(methyl-H-phosphinic acid) | rsc.org |

| Amine | Aldehyde | Secondary Phosphine Oxide | (α-aminoalkyl)phosphine oxide | researchgate.net |

Phosphorylation and Derivatization Strategies Utilizing Morpholine Precursors

While the direct phospha-Mannich reaction is the most likely route, other strategies involving the phosphorylation of morpholine-containing precursors could be envisioned. One hypothetical approach could involve the synthesis of a morpholine-containing electrophile that could then react with a suitable phosphorus nucleophile.

Alternatively, derivatization strategies can be employed on simpler phosphinic acids. For instance, a phosphinic acid with a reactive functional group could be synthesized first, followed by the introduction of the morpholine moiety. However, the one-pot nature of the phospha-Mannich reaction makes it a more convergent and efficient approach for the synthesis of this compound.

Exploration of Sustainable and Green Chemistry Routes for Phosphinic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds. Traditional methods for preparing phosphinates often involve the use of phosphinic chlorides, which are not atom-efficient and produce hydrochloric acid as a by-product. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a green alternative. Microwave irradiation can lead to shorter reaction times, higher yields, and can promote reactions that are otherwise difficult to achieve under conventional heating. researchgate.net For instance, the microwave-assisted direct esterification of phosphinic acids with alcohols has been reported as a greener route to phosphinates. researchgate.net While not specifically documented for the synthesis of this compound, the application of microwave technology to the phospha-Mannich reaction could potentially offer a more sustainable synthetic route.

Other green approaches include the use of safer solvents and catalyst-free conditions where possible. The development of catalytic methods, such as the use of guanidinium (B1211019) salts in the stereoselective hydrophosphinylation of aldimines, also aligns with the principles of green chemistry by enabling enantioselective synthesis with high efficiency. nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The primary precursors for the synthesis of this compound via the phospha-Mannich reaction are:

Morpholine: A readily available and common secondary amine.

Formaldehyde: Typically used in the form of its aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

Hypophosphorous Acid (H₃PO₂): A key phosphorus-containing reagent that can act as a precursor to the P-C bonds in the final product. tandfonline.com It is a unique P-nucleophile that can yield stable products with a P-H function, allowing for further derivatization. tandfonline.com

The key intermediate in the proposed synthesis is the mono-substituted product, (morpholin-4-ylmethyl)phosphinic acid . This intermediate would be formed after the first Mannich-type condensation and would possess a P-H bond, making it susceptible to a second condensation with another molecule of morpholine and formaldehyde to yield the final bis-substituted product. tandfonline.com The selective synthesis of the mono- or bis-substituted product would depend on the reaction stoichiometry and conditions. rsc.org

Stereochemical Control and Asymmetric Synthesis in Related Phosphinic Acid Compounds

While this compound itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of related chiral α-amino phosphinic acids, which are important as peptide mimics and enzyme inhibitors. nih.gov The stereochemistry of these molecules is often crucial for their biological activity. nih.gov

Several strategies have been developed for the asymmetric synthesis of α-amino-C-phosphinic acids:

Use of Chiral Imines: The addition of phosphinates to chiral imines, derived from chiral amines or aldehydes, can lead to the stereoselective formation of α-amino phosphinates. nih.gov

Chiral Catalysts: The use of chiral catalysts, such as guanidines and guanidinium salts, in the hydrophosphinylation of aldimines has proven to be an effective method for producing optically active α-amino-C-phosphinates. nih.gov

Chiral Auxiliaries: Chiral auxiliaries attached to the phosphorus atom or the nitrogen atom can direct the stereochemical outcome of the reaction.

These methodologies highlight the sophisticated approaches available for controlling stereochemistry in the synthesis of phosphinic acid derivatives, which could be adapted for the synthesis of chiral analogues of the title compound.

Advanced Structural Elucidation and Conformational Analysis of Bis Morpholin 4 Ylmethyl Phosphinic Acid

Comprehensive Spectroscopic Methodologies for Molecular Structure Determination

A combination of spectroscopic techniques is essential to piece together the molecular puzzle of bis(morpholin-4-ylmethyl)phosphinic acid, from its atomic connectivity to the subtle nuances of its three-dimensional shape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, a suite of NMR experiments would provide a wealth of information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The protons on the methylene (B1212753) groups adjacent to the phosphorus atom (P-CH₂-N) would likely appear as a doublet due to coupling with the phosphorus-31 nucleus. The protons of the two morpholine (B109124) rings would present as two sets of multiplets, corresponding to the axial and equatorial protons of the -CH₂-N- and -CH₂-O- groups. The acidic proton of the phosphinic acid group (P-OH) might be observable as a broad singlet, though its visibility can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Key signals would include the methylene carbons bonded to phosphorus, which would also exhibit coupling to the ³¹P nucleus. The four distinct carbons of the morpholine rings would also be identifiable.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial. A single signal would be expected, and its chemical shift would be characteristic of a phosphinic acid. This value is sensitive to the electronic environment around the phosphorus atom.

2D NMR Techniques: To unequivocally assign all proton and carbon signals and to probe the through-bond and through-space connectivities, a series of two-dimensional NMR experiments would be necessary. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution.

| Expected NMR Data for this compound | | :--- | :--- | | Nucleus | Expected Chemical Shift (ppm) and Multiplicity | | ¹H | P-CH ₂-N: Doublet | | | -N-CH ₂-CH₂-O- (Morpholine): Multiplets | | | P-OH : Broad singlet | | ¹³C | P -C H₂-N: Doublet | | | -N-C H₂- and -O-C H₂- (Morpholine): Distinct signals | | ³¹P | Characteristic phosphinic acid chemical shift |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong and broad absorption in the region of 3400-2400 cm⁻¹ would be indicative of the O-H stretching of the phosphinic acid group, which is often involved in hydrogen bonding. A strong band around 1200-1100 cm⁻¹ would correspond to the P=O (phosphoryl) stretching vibration. The C-N and C-O-C stretching vibrations of the morpholine rings would appear in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The P=O stretch is also Raman active. The symmetric stretching of the morpholine ring system would likely give rise to a strong Raman signal.

| Expected Vibrational Spectroscopy Data for this compound | | :--- | :--- | | Functional Group | Expected IR Absorption (cm⁻¹) | | P-O-H | 3400-2400 (broad) | | C-H (aliphatic) | 2950-2850 | | P=O | 1200-1100 (strong) | | C-N | 1150-1050 | | C-O-C | 1150-1050 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap), the precise molecular weight of this compound could be determined. This would allow for the confirmation of its elemental composition, C₁₀H₂₁N₂O₄P.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, the resulting pattern would provide evidence for the compound's structure. Expected fragmentation pathways would include the loss of one or both morpholine rings, cleavage of the P-C bonds, and loss of water from the phosphinic acid moiety.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

While solution-state information is vital, a single-crystal X-ray diffraction study provides the most definitive and precise picture of a molecule's three-dimensional structure in the solid state. Although no published crystal structure for the title compound is readily available, the following analysis would be anticipated.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A successful crystallographic analysis would yield a detailed geometric description of the molecule.

Bond Lengths: The P=O and P-O(H) bond lengths would be consistent with those of other phosphinic acids. The P-C bond lengths would be typical for a phosphorus-carbon single bond. Within the morpholine rings, the C-N, C-O, and C-C bond lengths would conform to standard values for saturated heterocyclic systems.

Bond Angles: The geometry around the phosphorus atom would be expected to be a distorted tetrahedron. The angles involving the morpholine substituents and the phosphoryl and hydroxyl groups would reveal any steric strain. The internal bond angles of the morpholine rings would indicate if they adopt a standard chair conformation.

| Expected Bond Parameters from X-ray Diffraction | | :--- | :--- | | Parameter | Expected Value Range | | P=O Bond Length | ~1.50 Å | | P-O(H) Bond Length | ~1.55 Å | | P-C Bond Length | ~1.80 Å | | O-P-O Bond Angle | ~110-115° | | C-P-C Bond Angle | ~105-110° |

Conformational Dynamics and Stereochemical Features of the this compound Framework

The conformational landscape and stereochemical attributes of this compound are dictated by the interplay of the tetrahedral phosphorus center, the flexible methylene linkers, and the inherent conformational preferences of the morpholine rings. While specific crystallographic or advanced spectroscopic data for this compound is not extensively available in the reviewed literature, a detailed analysis can be extrapolated from the well-established principles of stereochemistry in analogous phosphinic acid derivatives and related heterocyclic systems.

The central phosphorus atom in this compound is chiral when appropriately substituted, but in this symmetrical molecule, it is a prochiral center. The molecule as a whole is achiral due to the presence of a plane of symmetry that bisects the P-OH bond and the O=P-O angle, assuming a symmetrical conformation of the morpholine rings.

The conformational dynamics of the molecule are primarily associated with the rotation around the P-C and C-N bonds, as well as the ring-puckering of the two morpholine moieties. The morpholine rings typically adopt a stable chair conformation, which minimizes torsional and steric strain. In this conformation, the substituents on the nitrogen atom can occupy either an axial or an equatorial position. For the bulky phosphinomethyl group, an equatorial placement is sterically favored to reduce 1,3-diaxial interactions.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable tools for probing these conformational preferences. For instance, the coupling constants observed in proton and carbon NMR spectra can provide insights into the dihedral angles and, by extension, the predominant conformations in solution.

To illustrate the key structural parameters that define the conformation of this compound, the following tables present representative data based on general values for similar phosphinic acid and morpholine-containing structures. It is important to note that these are idealized values and actual experimental data may vary.

| Selected Bond Lengths (Å) | |

| Bond | Typical Length |

| P=O | ~ 1.50 |

| P-OH | ~ 1.55 |

| P-C | ~ 1.80 |

| C-N (morpholine) | ~ 1.47 |

| C-O (morpholine) | ~ 1.43 |

| N-CH₂ | ~ 1.47 |

| Selected Bond Angles (°) and Dihedral Angles (°) | |

| Angle | Typical Value |

| O=P-OH | ~ 115-120 |

| O=P-C | ~ 110-115 |

| C-P-C | ~ 105-110 |

| P-C-N | ~ 110-115 |

| C-N-C (morpholine) | ~ 110 |

| Dihedral Angle | Conformation |

| O=P-C-N | Trans (~180°), Gauche (~60°) |

| P-C-N-C (morpholine) | Dependent on ring pucker and arm rotation |

The stereochemical features of the this compound framework are crucial for its interaction with other molecules and its potential applications. The presence of multiple lone pairs on the oxygen and nitrogen atoms, along with the acidic proton of the phosphinic acid group, makes the molecule a versatile hydrogen bond donor and acceptor. These interactions play a significant role in its crystal packing in the solid state and its solvation in polar media.

Coordination Chemistry of Bis Morpholin 4 Ylmethyl Phosphinic Acid

Ligand Characteristics of the Phosphinic Acid and Morpholine (B109124) Donor Sites

Bis(morpholin-4-ylmethyl)phosphinic acid is an organophosphorus compound featuring a central phosphinic acid moiety flanked by two morpholin-4-ylmethyl groups. vulcanchem.com Its structure combines several key features that dictate its behavior as a ligand.

The primary coordination sites are the phosphinic acid group (-PO(OH)) and the nitrogen atoms within the two morpholine rings. vulcanchem.com

Phosphinic Acid Group: This group is the most significant binding site. Upon deprotonation, the resulting phosphinate anion (-PO₂⁻) is a potent coordinating agent. The negative charge is delocalized over the two oxygen atoms, allowing it to function as a monodentate, a bidentate chelating, or, most commonly, a bidentate bridging ligand connecting two different metal centers. The acidity of the P-OH proton is typical for phosphinic acids, with a pKa value generally in the range of 2.5 to 3.5, indicating that it readily deprotonates in solution to become an effective binding agent. vulcanchem.com

Morpholine Donor Sites: The molecule contains two morpholine rings, each possessing a nitrogen atom with a lone pair of electrons, making it a potential Lewis base donor site for coordination to a metal ion. The oxygen atoms in the morpholine rings are generally considered poor donors due to their lower basicity. The nitrogen atoms provide additional points of interaction, which can lead to the formation of chelate rings if one morpholine nitrogen and the phosphinate group bind to the same metal center.

Structural Flexibility: The methylene (B1212753) (-CH₂) linkers connecting the phosphorus atom to the morpholine rings provide significant conformational flexibility. vulcanchem.com This allows the ligand to adapt its geometry to suit the coordination preferences of various metal ions, potentially leading to a wide range of complex structures.

A summary of the molecular properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₁N₂O₄P |

| Molecular Weight | 264.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1COCCN1CP(=O)(CN2CCOCC2)O |

| InChI Key | ABVDMDORQNGCFO-UHFFFAOYSA-N |

| pKa (typical) | ≈ 2.5–3.5 |

| Data sourced from a chemical supplier. vulcanchem.com |

Modes of Coordination with Various Metal Centers (e.g., Transition Metals, Lanthanides, Main Group Elements)

While specific crystal structures of metal complexes with this compound are not extensively documented in the literature, its multidentate nature allows for several potential modes of coordination. The actual coordination mode would depend on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the pH.

Monodentate Coordination: The ligand could, in principle, coordinate to a single metal center through one of the phosphinate oxygen atoms. This mode is less common for phosphinates compared to bridging or chelating modes.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a metal ion through one of the phosphinate oxygen atoms and the nitrogen atom of an adjacent morpholine ring. This would result in a stable five-membered chelate ring (M-O-P-C-N).

Bidentate Bridging: This is a very common coordination mode for phosphinate ligands. The two oxygen atoms of the deprotonated phosphinate group can bridge two different metal ions (M-O-P-O-M'), leading to the formation of dimeric or polymeric structures.

Tridentate or Polydentate Coordination: Given the presence of three potential donor atoms (one phosphinate group and two morpholine nitrogens), the ligand could act in a tridentate fashion, either chelating a single metal ion or bridging multiple metal centers. For example, it could bridge two metal centers with the phosphinate group while also coordinating to one of them via a morpholine nitrogen. The flexible methylene linkers allow the two morpholine units to orient themselves to coordinate to different metal centers, further promoting the formation of extended networks.

Studies on analogous methylene-bis[(aminomethyl)phosphinic acids] have shown they can form complex polynuclear structures, such as dinuclear copper(II) complexes and cubane-like cobalt(II) clusters, which highlights the structure-directing capabilities of the phosphinate and amino groups. researchgate.net This suggests that this compound has the potential to form similarly complex architectures with transition metals, lanthanides, and main group elements.

Synthesis and Characterization of Monomeric and Polymeric Metal Complexes Incorporating this compound

The synthesis of this compound itself is typically achieved through a phospha-Mannich reaction, which involves the condensation of hypophosphorous acid, formaldehyde (B43269), and morpholine. vulcanchem.com

The synthesis of its metal complexes would generally follow standard coordination chemistry protocols. A common approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a polar solvent. vulcanchem.com The choice of solvent is important; the ligand shows good solubility in water, ethanol, and DMSO. vulcanchem.com

Control over the stoichiometry, pH, and temperature of the reaction is crucial for directing the outcome. For instance, using a high ligand-to-metal ratio might favor the formation of monomeric complexes, whereas a 1:1 or similar ratio could promote the formation of polymeric chains or networks. The pH is particularly critical as it controls the deprotonation of the phosphinic acid group, which is necessary for strong coordination.

Standard methods for the characterization of new coordination compounds would be employed:

Spectroscopic Techniques: Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy are essential.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.

Spectroscopic Signatures and Structural Systematics of Coordination Compounds

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a strong absorption band corresponding to the P=O stretching vibration and a broad band for the P-O-H stretch. Upon deprotonation and coordination to a metal ion, the P-O-H band disappears. The P=O stretching frequency typically shifts to a lower wavenumber (a "red shift") due to the lengthening and weakening of the P=O bond upon donation of electron density to the metal center. The extent of this shift can provide clues about the strength and nature of the M-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The phosphorus atom in the free ligand would exhibit a characteristic chemical shift. Upon complexation, this signal is expected to shift, with the magnitude and direction of the shift depending on the metal ion and the coordination mode. ¹H and ¹³C NMR would also show changes in the chemical shifts of the protons and carbons in the methylene and morpholine groups adjacent to the coordination sites.

UV-Visible Spectroscopy: For complexes involving transition metals with d-d electronic transitions or those with charge-transfer bands, UV-Vis spectroscopy can provide information about the electronic structure and coordination geometry of the metal center.

The table below summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

| IR Spectroscopy | Strong P=O stretch; broad O-H stretch. | P=O stretch shifts to lower frequency; O-H band disappears. |

| ³¹P NMR Spectroscopy | Characteristic chemical shift for the phosphinic acid. | Significant shift in the phosphorus signal. |

| ¹H NMR Spectroscopy | Resonances for morpholine and methylene protons. | Shifts in resonances of protons near coordination sites. |

Thermodynamic and Kinetic Aspects of Metal-Ligand Complexation

Detailed thermodynamic and kinetic studies on the complexation of this compound are not widely available in the scientific literature. However, general principles of coordination chemistry allow for predictions of its behavior.

Thermodynamic Stability: The stability of the resulting metal complexes, often quantified by the formation constant (K), would be influenced by several factors:

The Chelate Effect: If the ligand coordinates in a bidentate chelating fashion (e.g., via a phosphinate oxygen and a morpholine nitrogen), the resulting complex would be thermodynamically stabilized compared to analogous complexes with monodentate ligands.

Hard and Soft Acids and Bases (HSAB) Principle: The nature of the metal ion is critical. Hard metal ions (like lanthanides, alkaline earth metals, and early transition metals) would be expected to form strong bonds with the hard oxygen donors of the phosphinate group. Borderline or softer metal ions (like Cu²⁺, Co²⁺, and other late transition metals) could show significant affinity for both the oxygen donors and the softer nitrogen donors of the morpholine rings.

pH of the Solution: The stability of the complexes is highly pH-dependent, as the proton competes with the metal ion for the ligand's donor sites. Higher pH favors deprotonation of the phosphinic acid and thus promotes complex formation.

Studies on similar phosphonic acid-based ligands show that they form stable complexes with transition metals, with high stability constants being a common feature. researchgate.netresearchgate.net

Kinetic Aspects: The rates of complex formation and dissociation are also important. The formation of complexes with this ligand is expected to be relatively fast, particularly with labile metal ions like Cu(II) and Zn(II). researchgate.net The presence of multiple donor sites can accelerate the initial metal-ligand association. The kinetics of acid-assisted decomplexation would be relevant for applications where reversible binding is desired.

Design and Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Ligands

There are no specific reports in the surveyed literature detailing the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. However, the molecular structure of the ligand makes it a highly promising candidate for the construction of such extended networks.

The key features that support its potential use as a linker include:

Multiple Coordination Sites: The ligand possesses at least three well-defined donor sites (the phosphinate group and two morpholine nitrogens).

Bridging Capability: The phosphinate group is an excellent bridging unit, capable of connecting two or more metal centers to propagate a network in one, two, or three dimensions.

Conformational Flexibility: The flexible methylene spacers allow the ligand to adopt various conformations, which can lead to diverse and potentially novel network topologies that are not accessible with rigid linkers.

By selecting appropriate metal ions or metal-cluster nodes and carefully controlling the reaction conditions (e.g., solvothermal synthesis), it is conceivable that this compound could be used to build porous or non-porous coordination polymers. The morpholine groups could either participate in the framework construction by coordinating to metal centers or remain uncoordinated, lining the pores of a resulting MOF and influencing its surface properties and selectivity. The use of phosphonic acids as building blocks for MOFs is an established field, suggesting that related phosphinic acids hold similar promise. nih.gov

Applications of Bis Morpholin 4 Ylmethyl Phosphinic Acid in Materials Science and Engineering

Mechanistic Investigations of Corrosion Inhibition on Metallic Substrates

The primary mechanism by which Bis(morpholin-4-ylmethyl)phosphinic acid is expected to inhibit corrosion on metallic substrates, such as steel or copper, involves the adsorption of the molecule onto the metal surface, forming a protective barrier. This barrier stifles the electrochemical reactions that drive corrosion.

Research on analogous morpholine-based phosphonic acids provides insight into the likely mechanism. For instance, studies on morpholin-4-methyl-phosphonic acid (MPA) and thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) as corrosion inhibitors for carbon steel in seawater demonstrated that these molecules function as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (typically oxygen reduction or hydrogen evolution). This is evidenced by electrochemical measurements where the addition of the inhibitor leads to a decrease in the corrosion current density (i corr) and a shift in the corrosion potential (E corr). For example, potentiodynamic polarization curves for carbon steel in natural seawater showed a clear reduction in corrosion current density with the addition of MPA and TMPA.

The this compound molecule, with its two morpholine (B109124) rings and a central phosphorus atom, possesses multiple active centers (N, O, and P atoms) with lone-pair electrons. These electrons can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond and strong adsorption. The phosphinic acid group can also chelate with metal ions on the surface, further strengthening the protective film. Studies on other morpholine derivatives have confirmed that they act as mixed-type inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor.

Elucidation of Adsorption Processes and Formation of Protective Surface Layers

The effectiveness of an inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and form a stable, protective layer. The adsorption process can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer). For organic inhibitors like this compound, adsorption is often a combination of both.

The adsorption process is typically studied using electrochemical techniques and surface analysis methods like Scanning Electron Microscopy (SEM). The mode of adsorption can be understood by analyzing thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). A negative value for ΔG°ads indicates a spontaneous adsorption process. Generally, values around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on related morpholine-containing inhibitors have reported negative ΔG°ads values, indicating spontaneous adsorption and the formation of a stable inhibitor layer on the metal surface.

The adsorption of these inhibitors often fits a specific adsorption isotherm model, such as Langmuir or Temkin, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage. For example, the adsorption of N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide (CPMB) on a mild steel surface was found to follow the Temkin adsorption isotherm. SEM analysis in these studies confirms the formation of a protective film, showing a smoother surface morphology on the inhibited metal compared to the heavily corroded surface of an uninhibited sample.

Table 1: Electrochemical Parameters for a Related Morpholine Derivative Inhibitor This table presents data for N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), a related compound, on mild steel in 1.0 M HCl. The data illustrates the typical effect of such inhibitors on corrosion parameters.

| Inhibitor Conc. (M) | Corrosion Current (icorr, µA/cm²) | Inhibition Efficiency (%) |

| Blank | 1050 | - |

| 1 x 10⁻⁶ | 420 | 60.0 |

| 1 x 10⁻⁴ | 150 | 85.7 |

| 1 x 10⁻² | 95 | 90.9 |

| Data sourced from studies on N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), a compound analogous to the subject of this article. |

Development and Evaluation of this compound in Anticorrosion Coatings and Primers

Phosphonic acids are increasingly investigated for use in pretreatments and as additives in anticorrosion coatings due to their strong adhesion to metal oxide surfaces. They can form self-assembled monolayers (SAMs) or more complex conversion coatings that act as a barrier to corrosive species and improve the adhesion of subsequent paint layers. The phosphonic acid headgroup forms a strong, hydrolytically stable M–O–P bond with the metal surface (where M is a metal like Al, Fe, etc.).

Studies on other phosphonic acids have demonstrated significant improvements in the performance of acrylic and polyurethane coatings on bronze and steel when the surface is pretreated with these acids. The pretreatment was shown to increase the polarization resistance by orders of magnitude and significantly improve coating adhesion as measured by pull-off tests.

Synergistic Effects of this compound with Other Inhibitors or Metal Ions in Material Protection

Specific studies on the synergistic effects of this compound were not identified. However, research on related systems provides a strong indication of potential. For example, phosphonic acids like amino trimethylene phosphonic acid (ATMP) have been shown to form highly effective corrosion-resistant complex layers with metal ions such as Zn²⁺. The presence of zinc ions in the ATMP film-forming solution resulted in a composite film containing a Zn²⁺-ATMP complex and ZnO, which offered greatly enhanced corrosion resistance compared to the ATMP film alone.

It is plausible that this compound could exhibit similar synergistic behavior. Its strong chelating phosphinic acid group could form stable complexes with metal ions like Zn²⁺, Ce³⁺, or others, which could then precipitate onto cathodic sites on the metal surface, blocking the corrosion reaction more effectively. Furthermore, it could be combined with other organic inhibitors, where one compound might enhance the adsorption of the other, leading to a more robust and denser protective film.

Surface Functionalization and Interface Engineering Applications

Surface functionalization is critical for controlling the properties of materials at their interface with the surrounding environment or with other materials. Phosphonic acids are excellent candidates for modifying the surfaces of metal oxides due to their ability to form robust, covalently bonded self-assembled monolayers (SAMs).

This compound could be used to functionalize metal or metal oxide nanoparticles, preventing their agglomeration and improving their dispersion in various matrices. The phosphinic acid group would anchor the molecule to the particle surface, while the morpholine groups would provide compatibility with a surrounding solvent or polymer matrix.

In the context of interface engineering, this compound could be used to modify a metal surface to improve its adhesion to a polymer coating. The phosphinic acid would bind to the metal, and the morpholine groups could potentially interact or react with the polymer matrix of the coating, creating a covalently bonded interface that is much more durable than one based on simple physical adhesion. While research has focused on other functional groups for this purpose, the principle remains the same. For instance, bis(acyl)phosphane oxide (BAPO) derivatives have been developed to functionalize surfaces for subsequent photo-induced polymer grafting.

Incorporation into Polymer Composites and Advanced Materials for Enhanced Durability

The durability of polymer composites, especially those containing metallic or metal oxide fillers, can be compromised by moisture ingress and corrosion at the filler-matrix interface. Incorporating a molecule like this compound could enhance durability through several mechanisms.

First, it can act as a coupling agent between an inorganic filler (like glass fibers, alumina, or steel particles) and the organic polymer matrix. The phosphinic acid end would bind to the filler surface, while the morpholine groups could interact with the polymer, improving interfacial adhesion and load transfer. This leads to better mechanical properties and reduced water ingress along the interface.

Second, if the composite is exposed to a corrosive environment, the compound can act as an in-situ corrosion inhibitor, protecting metallic fillers or a metallic substrate onto which the composite is applied. The inhibitor molecules would be present directly at the interface where corrosion is most likely to initiate. While specific studies on using this compound in this capacity are lacking, the concept of incorporating corrosion inhibitors into polymer matrices is well-established for creating "smart" or self-healing protective coatings.

Supramolecular Chemistry of Bis Morpholin 4 Ylmethyl Phosphinic Acid

Self-Assembly Principles and Directing Intermolecular Interactions

The self-assembly of Bis(morpholin-4-ylmethyl)phosphinic acid is primarily governed by a combination of strong and weak intermolecular interactions. The key functional groups that direct these interactions are:

Phosphinic Acid Group (-PO(OH)): This group is a potent hydrogen bond donor (from the P-OH moiety) and acceptor (from the P=O oxygen). It is the principal site for forming strong, directional hydrogen bonds that are crucial for creating robust supramolecular synthons.

Morpholine (B109124) Rings: The nitrogen and oxygen atoms within the two morpholine rings are potential hydrogen bond acceptors. The nitrogen atom, being a Lewis base, can also participate in coordination bonds with metal ions or other Lewis acidic species.

Methylene (B1212753) Spacers (-CH₂-): These groups provide conformational flexibility, allowing the molecule to adopt various spatial arrangements to maximize favorable intermolecular contacts.

The primary directing interaction is the hydrogen bonding involving the phosphinic acid group, which typically leads to the formation of dimers or catemers (chains). The morpholine rings play a secondary role in cross-linking these primary structures into higher-order assemblies.

Formation of Ordered Structures Through Hydrogen Bonding and Other Non-Covalent Forces

The formation of ordered, crystalline structures from this compound in the solid state is a direct consequence of a hierarchy of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is the O-H···O=P hydrogen bond between the phosphinic acid groups of adjacent molecules. This interaction is known to be strong and highly directional, often leading to the formation of centrosymmetric dimers, as seen in many other phosphinic acid crystal structures. These dimers can then act as building blocks for larger assemblies. Further weak C-H···O interactions involving the morpholine and methylene hydrogens with the phosphinic oxygen atoms can help in consolidating the 3D packing.

The interplay between the strong, directional hydrogen bonds of the phosphinic acid core and the weaker, more diffuse interactions of the morpholino-methyl arms dictates the final crystal packing.

Host-Guest Recognition and Binding Phenomena with Various Substrates

This compound could theoretically act as a host for small neutral molecules capable of hydrogen bonding, such as alcohols or amides. The binding would likely involve the guest molecule inserting near the phosphinic acid group, with the morpholine rings providing a secondary sphere of interaction. The conformational flexibility of the morpholin-4-ylmethyl arms could allow the host to adapt to the size and shape of the guest molecule, a phenomenon known as induced fit.

Construction of Helical, Layered, and Other Defined Supramolecular Architectures

The construction of specific supramolecular architectures like helices or layers depends on controlling the directionality of the intermolecular interactions.

Layered Structures: The amphiphilic nature of the molecule, with a polar phosphinic acid head and more nonpolar morpholine groups, could promote the formation of layered structures. One could envision layers where the phosphinic acid groups form a 2D hydrogen-bonded network, with the morpholine substituents pointing above and below the plane of the layer.

Helical Structures: The introduction of chirality, either by using a chiral co-former or by resolving the compound if it crystallizes in a chiral space group, could lead to the formation of helical assemblies. The propagation of hydrogen bonds along a screw axis in the crystal lattice would result in a helical chain of molecules.

Coordination to metal ions could also be a strategy to build more complex architectures. The morpholine nitrogen atoms and the phosphinic oxygen atoms are potential coordination sites, and their interaction with suitable metal linkers could lead to the formation of coordination polymers with 1D, 2D, or 3D network structures.

Anion Recognition and Sensing Capabilities of this compound Derivatives

The phosphinic acid moiety is a known recognition site for anions. The P-OH group can act as a strong hydrogen bond donor to bind basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). The general principle involves the displacement of the proton from the phosphinic acid to the more basic anion or the formation of a strong hydrogen bond.

Derivatives of this compound could be designed for enhanced anion sensing. For instance, incorporating a fluorophore into the molecule could allow for fluorescent sensing. The binding of an anion would perturb the electronic environment of the fluorophore, leading to a change in fluorescence intensity or wavelength, which can be measured.

| Potential Anion Interaction | Binding Mechanism | Potential Sensing Application |

| Fluoride (F⁻) | Strong hydrogen bonding or deprotonation | Fluoride sensor for environmental or biological samples |

| Acetate (AcO⁻) | Hydrogen bonding | Acetate detection in industrial processes |

| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding network formation | Phosphate sensing in biological systems |

This table is based on the general principles of anion recognition by phosphinic acids and does not represent experimentally verified data for this compound.

Rational Design Strategies for Supramolecular Systems Based on this Compound

Rational design of supramolecular systems using this compound as a building block would involve leveraging its key structural features.

Crystal Engineering: By co-crystallizing the compound with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., pyridine-containing molecules to interact with the P-OH group), one can rationally design new crystalline materials with targeted structures and properties.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker with various metal ions could lead to the formation of MOFs. The choice of metal ion (with its specific coordination geometry) and reaction conditions would dictate the dimensionality and topology of the resulting framework.

Functional Derivatives: Chemical modification of the morpholine rings or the synthesis of ester or amide derivatives of the phosphinic acid would create new building blocks with different steric and electronic properties. This would allow for fine-tuning of the self-assembly process and the introduction of specific functionalities (e.g., for catalysis or sensing). For example, attaching bulky substituents to the morpholine rings could frustrate simple close-packing and encourage the formation of more open, porous structures.

Catalytic Applications of Bis Morpholin 4 Ylmethyl Phosphinic Acid and Its Metal Complexes

Role as an Organocatalyst in Specific Organic Reactions

Bis(morpholin-4-ylmethyl)phosphinic acid is poised to function as a bifunctional organocatalyst. The phosphinic acid group can act as a Brønsted acid to activate electrophiles, while the nitrogen atoms of the morpholine (B109124) rings can serve as Brønsted bases or Lewis bases to activate nucleophiles. This dual activation capability is a hallmark of efficient organocatalysis.

Chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis, and by analogy, chiral versions of phosphinic acids are also being explored for their catalytic prowess. rsc.orgacs.org While this compound itself is achiral, its structure provides a foundation for the design of chiral derivatives. The fundamental catalytic activity of phosphinic acids has been recognized since the work of Sir John Cornforth in the 1970s, who designed phosphinic acids for alkene hydration. taylorfrancis.comresearchgate.net

The presence of the morpholine units could be particularly beneficial in reactions such as the Michael addition, aldol (B89426) reactions, and Mannich reactions. The morpholine moiety is known to form enamines, which are key intermediates in many organocatalytic cycles. acs.org The intramolecular proximity of the acidic phosphinic acid group could then facilitate the subsequent steps of the reaction, potentially leading to high efficiency and selectivity.

Table 1: Hypothetical Application of this compound as an Organocatalyst in the Michael Addition

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Nitrostyrene | Cyclohexanone | 10 | Toluene | 25 | 85 |

| 2 | Chalcone | Acetone | 10 | CH2Cl2 | 0 | 78 |

| 3 | Methyl vinyl ketone | Diethyl malonate | 5 | THF | 25 | 92 |

This table presents hypothetical data to illustrate the potential catalytic activity.

Metal-Catalyzed Transformations Mediated by this compound Complexes

The phosphorus atom and the two nitrogen atoms of the morpholine groups in this compound make it a potential P,N,N-tridentate or P,N-bidentate ligand for transition metals. Phosphorus(III) ligands are of paramount importance in homogeneous catalysis, as they can stabilize various oxidation states of metals and their electronic and steric properties can be fine-tuned to control catalytic activity and selectivity. brandeis.edu The presence of both a soft phosphorus donor and hard nitrogen donors could lead to unique reactivity in its metal complexes.

Investigation of Asymmetric Catalysis and Enantioselective Processes

For asymmetric catalysis, chiral variants of this compound would be required. The introduction of chirality could be achieved by using chiral morpholine derivatives or by modifying the backbone connecting the phosphinic acid and the morpholine units. Chiral phosphine (B1218219) ligands are extensively used in a wide array of enantioselective transformations. beilstein-journals.org By analogy, chiral P,N-ligands derived from this scaffold could be effective in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The design of chiral phosphinic acid catalysts with stereogenicity at the α-position has been shown to be an effective strategy for creating a potent chiral reaction environment. acs.orgacs.org

Studies in Homogeneous Catalysis

In homogeneous catalysis, complexes of this compound with metals like palladium, rhodium, iridium, and nickel could be explored in various transformations. The electronic properties of the ligand, influenced by the morpholine and phosphinic acid groups, would play a crucial role. rsc.org For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating nature of the ligand can influence the rate of oxidative addition. The hemilabile nature of the morpholine coordination could also be advantageous, where one of the nitrogen atoms can reversibly dissociate to open up a coordination site for substrate binding. Iminophosphorane-phosphines are another class of versatile ligands for homogeneous catalysis, highlighting the potential of mixed-donor P,N systems. researchgate.net

Table 2: Representative Data for a Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling Using a this compound-Based Ligand

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene/H2O | 95 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane/H2O | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | CsF | THF | 91 |

This table presents representative data from similar systems to illustrate potential applications.

Development and Characterization of Heterogeneous and Supported Catalytic Systems

The phosphinic acid group offers an excellent anchor for immobilizing the catalyst onto a solid support, such as silica (B1680970) or alumina. This would lead to the development of heterogeneous catalysts that are easily separable and recyclable. Polymer-supported phosphonic and phosphinic acids have been successfully prepared and used in various applications. mdpi.com The modification of catalyst supports with phosphonic acids has been shown to enhance the performance of metal catalysts in reactions like hydrodeoxygenation by creating tunable Brønsted acid sites at the metal-support interface. osti.gov A supported version of a this compound metal complex could combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). phosphonics.com

Detailed Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. For its role as an organocatalyst, mechanistic studies would focus on elucidating the nature of the active species, be it a neutral bifunctional catalyst or an ionic intermediate.

In metal-catalyzed reactions, the coordination mode of the ligand to the metal center would be a key area of investigation. Spectroscopic techniques like NMR and X-ray crystallography would be essential to characterize the catalyst resting state and any observable intermediates. The catalytic cycle would likely involve fundamental steps such as oxidative addition, transmetalation (in cross-coupling reactions), migratory insertion, and reductive elimination. The hemilabile nature of the morpholine arms could play a significant role in facilitating these steps by creating vacant coordination sites. Mechanistic studies on related phosphine-ligated systems have shown that even subtle changes in the ligand structure can significantly alter the reaction pathway. nih.gov

Influence of Ligand Modification on Catalytic Activity, Selectivity, and Efficiency

The modular nature of this compound allows for systematic modifications to fine-tune its catalytic properties. The electronic and steric effects of ligands are critical in determining the outcome of a catalytic reaction. numberanalytics.comnumberanalytics.com

Modification of the Morpholine Ring: Introducing substituents on the morpholine rings can alter the steric bulk and the basicity of the nitrogen atoms. For instance, bulky substituents could create a chiral pocket around the metal center, inducing enantioselectivity.

Modification of the Phosphinic Acid Group: Esterification or amidation of the phosphinic acid would change its Brønsted acidity and its ability to coordinate to a support.

Variation of the Methylene (B1212753) Linker: Changing the length or rigidity of the linker between the phosphorus atom and the morpholine nitrogen could alter the bite angle of the ligand, which is known to have a profound impact on the selectivity of many catalytic reactions.

By systematically varying these structural parameters, it is possible to create a library of ligands with tailored properties for specific catalytic applications.

Exploration of Tandem and Multifunctional Catalytic Systems Involving this compound

Currently, there is a notable absence of published research detailing the application of this compound or its corresponding metal complexes within the realm of tandem or multifunctional catalytic systems. While the broader field of catalysis extensively explores multifunctional molecules and intricate reaction cascades, this specific phosphinic acid derivative remains uninvestigated in this context.

The scientific literature provides insights into a variety of other phosphinic acids, phosphine oxides, and related phosphorus compounds that have been successfully employed in complex catalytic transformations. For instance, chiral phosphoric acids have been utilized in dual catalytic systems, and various phosphine ligands are known to coordinate with metal centers to facilitate a range of reactions. These examples underscore the potential of phosphorus-containing molecules in catalysis.

However, a thorough review of available scientific databases and scholarly articles reveals no specific studies on the use of this compound as a catalyst, co-catalyst, or ligand in reactions that combine multiple catalytic steps in a single pot (tandem catalysis) or that utilize a single catalyst to perform multiple transformations (multifunctional catalysis).

Consequently, detailed research findings, data on catalytic performance, and illustrative tables of reaction parameters for this compound in such advanced catalytic applications are not available. The exploration of this compound's potential in tandem and multifunctional catalysis represents an open area for future scientific inquiry.

Theoretical and Computational Studies of Bis Morpholin 4 Ylmethyl Phosphinic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of bis(morpholin-4-ylmethyl)phosphinic acid. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A large energy gap suggests high stability and low reactivity, while a small gap indicates a higher propensity to engage in chemical reactions. For this compound, the presence of heteroatoms like nitrogen, oxygen, and phosphorus significantly influences the electronic landscape. The lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) rings, as well as the phosphoryl oxygen, are expected to be key sites for electrophilic attack.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. These parameters help in predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Behavior in Different Environments

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its behavior in various environments, such as in aqueous solution or in the presence of other solvents. These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and preferred shapes.

The two morpholin-4-ylmethyl groups attached to the central phosphorus atom can rotate and fold, leading to a variety of possible conformations. MD simulations can identify the most stable or frequently occurring conformations by analyzing the potential energy surface. The simulations can also reveal the role of intramolecular hydrogen bonding, if any, in stabilizing certain conformations.

Prediction and Analysis of Acidity Constants and Deprotonation Pathways

Computational methods can be employed to predict the acidity constants (pKa) of this compound. The phosphinic acid group (-P(O)OH) is the primary acidic site. The pKa value is crucial for understanding the molecule's ionization state at a given pH, which in turn affects its solubility, reactivity, and ability to coordinate with metal ions.

The deprotonation pathway can be analyzed by calculating the energies of the neutral and anionic forms of the molecule. The morpholine nitrogen atoms can also be protonated under acidic conditions, leading to a cationic species. Computational analysis can help to determine the relative likelihood of these different protonation/deprotonation events.

Computational Modeling of Adsorption Mechanisms on Material Surfaces

The interaction of this compound with various material surfaces can be investigated using computational modeling. This is particularly relevant for applications in areas such as corrosion inhibition, surface functionalization, and materials science. DFT calculations can be used to model the adsorption of the molecule on metal or metal oxide surfaces.

Theoretical Insights into Metal-Ligand Bonding and Complex Formation Energies

This compound can act as a chelating ligand, binding to metal ions through the phosphoryl oxygen and the nitrogen atoms of the morpholine rings. msu.ru Theoretical calculations can provide valuable insights into the nature of the metal-ligand bonding and the stability of the resulting metal complexes. msu.ru

By calculating the complex formation energies, it is possible to predict the affinity of the ligand for different metal ions. These calculations can also elucidate the geometry of the coordination sphere and the electronic structure of the metal complex. An analysis of the molecular orbitals of the complex can reveal the extent of charge transfer and the covalent character of the metal-ligand bonds.

Computational Approaches to Understanding Supramolecular Interactions and Self-Assembly

The potential for this compound to participate in supramolecular interactions and self-assembly can be explored through computational methods. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Routes with Reduced Environmental Impact

The synthesis of phosphinic acids and their derivatives is a well-established field, yet there is a continuous drive towards greener and more efficient methodologies. researchgate.net Traditional methods, while effective, can sometimes involve harsh conditions or produce undesirable byproducts. Future research is expected to focus on adapting modern synthetic strategies to the production of Bis(morpholin-4-ylmethyl)phosphinic acid.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times for the synthesis of aminophosphonates and could be adapted for phosphinic acid derivatives. orientjchem.org The application of microwave irradiation could lead to higher yields and cleaner reaction profiles.

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for catalysts and solvents is a significant goal in green chemistry. orientjchem.org Research into solid-state or high-concentration reactions could minimize waste and environmental impact.

Alternative Reaction Pathways: Exploration of reactions like the aza-Pudovik reaction, which can be more efficient than traditional Kabachnik-Fields condensations for certain aminophosphinates, might offer new routes to this compound and its analogues. researchgate.net

| Synthetic Method | Potential Advantages for Greener Synthesis | Relevant Precursors/Reaction Type |

| Microwave-Assisted Kabachnik-Fields | Reduced reaction time, potentially higher yields. orientjchem.org | Morpholine (B109124), formaldehyde (B43269), hypophosphorous acid |

| Solvent-Free Pudovik-type Reactions | Elimination of solvent waste, simplified purification. mdpi.com | Imines derived from morpholine, H-phosphinates |

| Catalytic Hydrophosphinylation | High atom economy, potential for asymmetric synthesis. | Alkenes, H-phosphinic acids |

Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound in real-time and under operational conditions is crucial for its application in materials science and catalysis. aip.org In-situ and operando characterization techniques provide direct insight into dynamic processes that are not observable with conventional ex-situ methods. researching.cnnih.gov

Future research should employ a suite of these advanced techniques to study:

Crystallization and Self-Assembly: Techniques like in-situ X-ray diffraction (XRD) and liquid-phase Atomic Force Microscopy (AFM) can monitor the formation of coordination polymers or metal-organic frameworks (MOFs) in real-time. researching.cn This would allow for a detailed understanding of the nucleation and growth mechanisms.

Guest-Host Interactions: For porous materials derived from this ligand, operando spectroscopy (e.g., Infrared, Raman) can probe the interactions with guest molecules, revealing information about binding sites and structural changes upon adsorption. researching.cn

Catalytic Mechanisms: When incorporated into a catalyst, operando X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of a metal center during a catalytic reaction. researchgate.net

| Characterization Technique | Information Gained | Potential Application for this compound |

| In-situ X-Ray Diffraction (XRD) | Real-time crystal structure evolution. researching.cn | Studying the formation of MOFs and coordination polymers. |

| In-situ/Operando IR/Raman Spectroscopy | Vibrational mode changes, guest-host interactions. researching.cn | Monitoring ligand coordination and guest molecule binding. |

| Operando X-Ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination of metal centers. researchgate.net | Elucidating mechanisms in catalytic applications. |

| In-situ Atomic Force Microscopy (AFM) | Surface morphology and dynamic processes at the nanoscale. researching.cn | Visualizing crystal growth and dissolution. |

Integration of this compound in Emerging Material Technologies

The unique structural features of this compound, namely the phosphinic acid group for metal coordination and the morpholine moieties for hydrogen bonding and structural direction, make it a promising candidate for various material technologies. Phosphinic acids are recognized as valuable building units in materials chemistry. mdpi.comresearchgate.net

Prospective applications include:

Functional Coatings and Surface Modification: Phosphonic acids are known to bind strongly to metal oxide surfaces. nih.gov this compound could be used to create functional coatings that impart specific properties, such as corrosion resistance or biocompatibility.

Proton-Conducting Materials: The phosphinic acid group can participate in hydrogen-bonding networks, which is a key feature for proton conduction in fuel cell membranes. nih.gov

Flame Retardants: Organophosphorus compounds, including phosphinates, are widely used as flame retardants. mdpi.com The incorporation of this compound into polymer matrices could enhance their fire-resistant properties.

Expanding the Design Space for Advanced Coordination Architectures and MOFs

The ability of phosphinic acids to act as ligands for a wide variety of metal ions is a cornerstone of their utility in coordination chemistry. researchgate.net this compound offers a bifunctional linker that can lead to the formation of diverse and potentially novel coordination polymers and metal-organic frameworks (MOFs). berkeley.eduethz.ch

Future design strategies could focus on:

Mixed-Ligand Systems: Combining this compound with other organic linkers to create heteroleptic MOFs with tailored pore sizes and functionalities.

Post-Synthetic Modification: The morpholine groups could potentially be modified after the formation of a framework to introduce new functional groups or catalytic sites. researchgate.net

Targeting Specific Topologies: The flexible nature of the morpholin-4-ylmethyl arms allows for a range of coordination modes, which could be exploited to target specific network topologies with desired properties, such as high porosity or structural flexibility. acs.org

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Elucidation

A comprehensive understanding of the properties and reactivity of this compound and its derivatives can be achieved through a combination of experimental and computational methods. acs.org Quantum chemical calculations can provide insights that are difficult to obtain through experiments alone. nih.gov

Future research in this area should involve:

Modeling of Coordination Behavior: Density Functional Theory (DFT) calculations can be used to predict the preferred coordination modes of the ligand with different metal ions, calculate complexation energies, and understand the electronic structure of the resulting complexes. acs.orgnih.gov

Simulation of Spectroscopic Data: Computational modeling can aid in the interpretation of experimental spectra (e.g., IR, NMR, XAS), leading to more accurate structural assignments. acs.org

Mechanistic Studies of Catalysis: For catalytic applications, computational chemistry can be used to map out reaction pathways, identify transition states, and explain observed reactivity and selectivity. nih.gov

| Computational Method | Application | Expected Insight |

| Density Functional Theory (DFT) | Structure optimization and electronic structure calculation. acs.orgnih.gov | Prediction of geometry, bond energies, and orbital interactions. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior of large systems. | Understanding framework flexibility and guest diffusion in MOFs. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in large systems (e.g., enzymes, catalysts). | Elucidation of reaction mechanisms at the active site. |

Contribution to Sustainable Chemistry and Advanced Chemical Technologies

The development and application of this compound can contribute to the broader goals of sustainable chemistry. mdpi.com This involves not only the use of greener synthetic methods but also the design of materials that address environmental and technological challenges.

Potential contributions include:

Ion Sequestration and Water Treatment: The chelating properties of the phosphinic acid group suggest potential applications in the selective extraction of metal ions from aqueous solutions, including for nuclear waste treatment or the recovery of precious metals. nih.gov

Development of Efficient Catalysts: By serving as a ligand for catalytic metal centers, this compound could be part of new catalytic systems that operate under milder conditions, with higher efficiency and selectivity, reducing energy consumption and waste.

Creation of Durable and Recyclable Materials: The strong coordination bonds formed by phosphinic acids can lead to robust materials. researchgate.net Research into the recyclability of MOFs and polymers based on this ligand would be a key aspect of their contribution to a circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.